REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CC(C)=O>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:5][CH:4]=1)[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
14.34 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
20.47 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
17.01 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring under a drying tube for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by spin evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The white residue was partitioned between ice-cold water (250 mL) and dichloromethane (250 mL)
|
Type
|
CUSTOM
|
Details
|
The dichloromethane phase was separated
|
Type
|
WASH
|
Details
|
washed with ice cold water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
spin evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(OCC(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.86 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |